N-allyl-N'-(4-butylphenyl)urea
Description
N-Allyl-N'-(4-butylphenyl)urea is a urea derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 4-butylphenyl group (-C₆H₄-C₄H₉) attached to the other. Ureas are known for their hydrogen-bonding capabilities, which influence their physicochemical properties and reactivity. The allyl group’s π-bond may facilitate cyclization reactions, while the 4-butylphenyl substituent could enhance hydrophobicity or liquid crystal behavior, as seen in other mesogenic compounds .
Properties
IUPAC Name |
1-(4-butylphenyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLABARIYQMUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-butylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 4-butylaniline with allyl isocyanate in the presence of a base such as potassium carbonate can yield N-allyl-N’-(4-butylphenyl)urea. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides. In this approach, 4-butylaniline is reacted with allyl carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N-allyl-N’-(4-butylphenyl)urea often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:
Substitution: The urea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted ureas.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Substituted ureas
Scientific Research Applications
N-allyl-N’-(4-butylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-butylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
(a) N-Allyl-N’-Tosylureas (e.g., Compounds 4a-e in )
- Structure : Replace the 4-butylphenyl group with a tosyl (-SO₂C₆H₄CH₃) moiety.
- Reactivity: These compounds undergo 5-exo-trig cyclization via palladium-catalyzed aminoazidation to yield 4-azidomethyl-imidazolidinones in high yields (Scheme 4, ).
- Key Difference : The electron-withdrawing tosyl group enhances electrophilicity at the urea carbonyl, accelerating nucleophilic azide addition compared to the electron-donating 4-butylphenyl group in the target compound.
(c) N,N’-Di-[4-(Sulfonyloxy)phenyl]ureas ()
- Structure : Sulfonyloxy (-OSO₂R) groups on phenyl rings, varying in chain length (butane to dodecane) and substituents (e.g., methoxy).
- Applications: These derivatives are patented for unknown applications, possibly as intermediates or functional materials. The sulfonyloxy group’s strong electron-withdrawing nature contrasts with the 4-butylphenyl’s electron-donating effect, altering hydrogen-bonding and acidity .
(a) Thiazolidinone Derivatives ()
- Structure: Thiazolidinone rings with 4-butylphenyl substituents (e.g., C1-C6).
- Bioactivity: Exhibit tuberculostatic, anticonvulsant, and anti-inflammatory properties. The 4-butylphenyl group may enhance lipid membrane interaction, improving bioavailability.
(b) N-(4-Nitrophenyl)-N’-Phenylurea ()
- Structure: Nitro (-NO₂) and phenyl groups.
- Thermochemistry : Reaction enthalpy (ΔrH°) of -83.8 kJ/mol in dioxane, indicating exothermic urea formation. The nitro group increases acidity (pKa ~3–4) compared to the alkyl-substituted target compound .
Physicochemical Properties Comparison
*Calculated based on formula C₁₄H₁₉N₂O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
